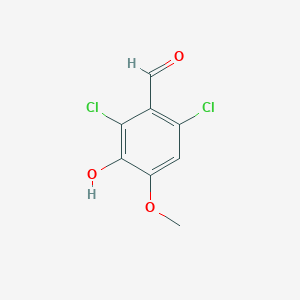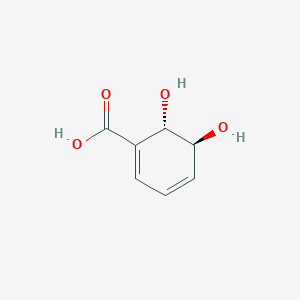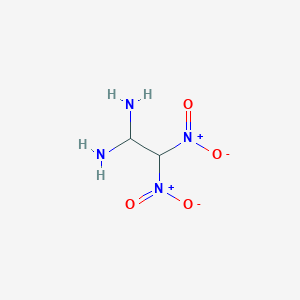
5-metoxi-1H-pirazol-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (EMPC) is an organic compound that belongs to the class of pyrazole derivatives. It is a colorless solid with a molecular weight of 186.21 g/mol. EMPC has been extensively studied in recent years due to its potential applications in various fields. It is used in the synthesis of various drugs, in the preparation of catalysts, and in the development of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Los pirazoles, incluyendo el 5-metoxi-1H-pirazol-3-carboxilato de etilo, tienen una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos . Se utilizan como andamios en la síntesis de productos químicos bioactivos . Las muchas funciones farmacológicas de la parte pirazol incluyen las que son antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas, antioxidantes y herbicidas .
Agroquímica
En el campo de la agroquímica, los pirazoles también son bastante significativos . Se utilizan en el desarrollo de nuevos pesticidas y herbicidas .
Química de Coordinación
Los pirazoles se utilizan en química de coordinación debido a su capacidad de formar complejos estables con varios metales . Son muy significativos en química de coordinación debido a una combinación de la estabilidad del anillo de pirazol aromático, la diversidad de patrones de coordinación y la disponibilidad sintética suficientemente alta .
Química Organometálica
En química organometálica, los pirazoles se utilizan como ligandos para complejos metálicos . Los pirazolboratos (escorpionatos) son los ligandos más importantes para cationes blandos, especialmente los metales platino .
Síntesis de Productos Químicos Bioactivos
Los pirazoles han sido objeto de muchas técnicas recientemente, principalmente debido a la frecuencia con la que se utilizan como andamios en la síntesis de productos químicos bioactivos
Mecanismo De Acción
Target of Action
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce certain biochemical changes . .
Biochemical Pathways
As a biochemical reagent, it is plausible that it may influence various biochemical pathways depending on its targets
Análisis Bioquímico
Biochemical Properties
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic activities. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell fate decisions .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-methoxy-1H-pyrazole-3-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methoxy-1H-pyrazole-3-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual attenuation as the compound degrades. In vitro and in vivo studies have demonstrated that the compound’s activity decreases over time, necessitating periodic replenishment to maintain its biochemical effects .
Dosage Effects in Animal Models
The effects of ethyl 5-methoxy-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in animal studies .
Metabolic Pathways
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites with altered biological activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of ethyl 5-methoxy-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its bioavailability and distribution. These transport and distribution mechanisms are crucial for determining the compound’s therapeutic efficacy and safety .
Subcellular Localization
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 3-methoxy-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPCBOQOBERTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

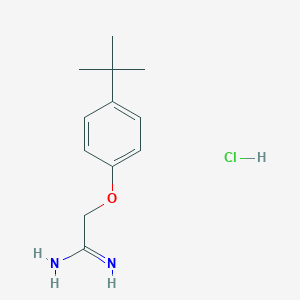
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
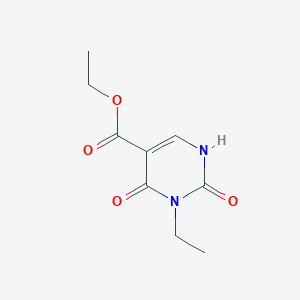
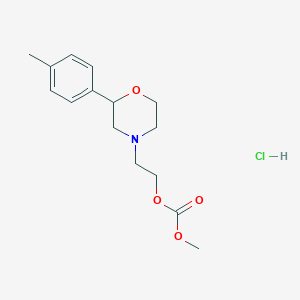
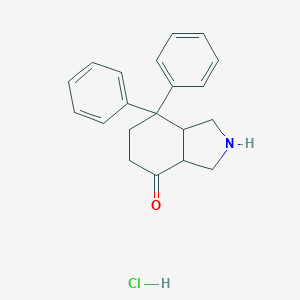
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)

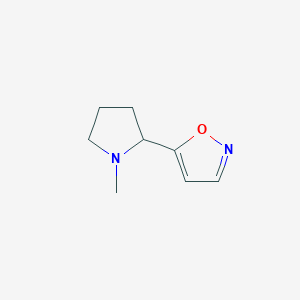
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)

